Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)- is a halide- and amine-substituted aromatic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, making them a significant focus in medicinal chemistry
Vorbereitungsmethoden
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For this specific compound, the synthetic route may include:
Condensation with Formic Acid or Trimethyl Orthoformate: This method involves the reaction of o-phenylenediamine with formic acid or its equivalent to form the benzimidazole core.
Reaction with Aromatic Aldehydes: Another common method is the reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions.
Industrial Production: Industrial methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution: Halogenated benzimidazoles can undergo nucleophilic substitution reactions, where the halide groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzimidazole derivatives, including 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-, have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)- involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Benzimidazole, 4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)- can be compared with other similar compounds:
Eigenschaften
CAS-Nummer |
89427-47-4 |
---|---|
Molekularformel |
C10H7Cl2F3N2O2 |
Molekulargewicht |
315.07 g/mol |
IUPAC-Name |
4,7-dichloro-5,6-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H7Cl2F3N2O2/c1-18-7-3(11)5-6(4(12)8(7)19-2)17-9(16-5)10(13,14)15/h1-2H3,(H,16,17) |
InChI-Schlüssel |
ZOTAAERTGSZERF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C(=C1OC)Cl)N=C(N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.